molecular formula C13H15N7O B4455232 7-(4-methylpiperazino)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-(4-methylpiperazino)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Katalognummer: B4455232
Molekulargewicht: 285.30 g/mol
InChI-Schlüssel: RQLPFSDTDCNYRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-methylpiperazino)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one (CAS 1209964-56-6) is a high-purity, complex heterocyclic compound with the molecular formula C13H15N7O and a molecular weight of 285.30 g/mol . This nitrogen-rich bicyclic structure incorporates a pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine core fused with a 4-methylpiperazine substituent, positioning it as a valuable chemical scaffold in medicinal chemistry and drug discovery research . Compounds featuring the pyrazolo-triazine motif have demonstrated significant research potential in various biological activities, particularly as anticancer agents . Recent scientific literature indicates that structurally related pyrazolo[4,3-e][1,2,4]triazine derivatives exhibit potent cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231), surpassing reference drugs like cisplatin in some studies . The mechanism of action for these analogues involves the induction of apoptosis through activation of caspase pathways (caspase 3/7, caspase 8, and caspase 9), suppression of NF-κB expression, and promotion of pro-apoptotic proteins including p53 and Bax . Additionally, research suggests such compounds can trigger autophagy through increased autophagosome formation and mTOR inhibition . The presence of the 4-methylpiperazino group in its structure may enhance solubility and influence receptor binding affinity, making it particularly useful for researchers investigating kinase inhibition and signal transduction pathways . This product is provided exclusively for research applications in laboratory settings. 7-(4-methylpiperazino)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Eigenschaften

IUPAC Name

11-(4-methylpiperazin-1-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N7O/c1-17-6-8-18(9-7-17)19-5-3-10-12(13(19)21)16-15-11-2-4-14-20(10)11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLPFSDTDCNYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C=CC3=C(C2=O)N=NC4=CC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methylpiperazino)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets pharmaceutical-grade standards .

Analyse Chemischer Reaktionen

Synthetic Strategies for Pyrazolo-Triazine Hybrids

The construction of fused pyrazolo-triazine systems typically involves cyclization reactions or functionalization of preformed heterocycles. Key methodologies identified include:

Nucleophilic Substitution

Pyrazolo-triazine derivatives often undergo nucleophilic substitution at electron-deficient positions. For example:

  • Methylsulfonyl groups at C5 of pyrazolo[4,3-e] triazines react with O-, N-, S-, and C-nucleophiles to yield substituted derivatives (e.g., azides, amines) .

  • Sodium azide substitution at C5 facilitates tetrazolo-triazine formation via cyclization .

Cycloaddition and Ring-Closure Reactions

  • Intramolecular cyclization of hydrazones or azides under oxidative conditions forms fused triazine systems (e.g., pyrazolo[4,3-e] triazine) .

  • Electrophilic iodination of alkynyl benzyl azides generates pyrazolo[4,3-c]pyridine intermediates, which can be further functionalized .

Functionalization via Cross-Coupling

Palladium-catalyzed C–H activation enables arylation or alkynylation at specific positions (e.g., C3 or C6 of pyrazolo[1,5-a]pyrimidines) . This approach could theoretically extend to the pyrido-triazine system in the target compound.

Reactivity of the 4-Methylpiperazino Substituent

The 4-methylpiperazine group is a common pharmacophore in medicinal chemistry, known for:

  • Hydrogen-bonding interactions via its tertiary amine.

  • Solubility enhancement due to basicity.

  • Participation in Mannich reactions or alkylation to modify biological activity .

For the target compound, this substituent likely influences:

  • Tautomerism : The piperazine nitrogen may stabilize specific tautomeric forms of the triazine ring.

  • Metabolic stability : Resistance to oxidative degradation compared to simpler amines .

Comparative Analysis of Analogous Systems

The following table summarizes reactivity trends in structurally related compounds:

Reaction TypeSubstrateConditionsProductYieldReference
Nucleophilic substitution5-Methylsulfonyl-pyrazolo-triazineNaN₃, DMF, 80°C5-Azido-pyrazolo-triazine86%
CyclizationHydrazone intermediateI₂, K₃PO₄, DCM, RTPyrazolo[4,3-c]pyridine70–88%
Pd-catalyzed C–H arylationPyrazolo[1,5-a]pyrimidinePd(OAc)₂, Ag₂CO₃, HFIP, 100°C6-Aryl-pyrazolo[1,5-a]pyrimidine60–75%

Hypothetical Reaction Pathways for the Target Compound

Based on the above data, plausible reactions include:

Azide-Tetrazole Cyclization

The 4-methylpiperazino group could participate in strain-driven cyclization with azides to form tetrazolo-triazine hybrids, as seen in similar systems :

7-(4-Methylpiperazino)-pyrazolo-triazine+NaN3DMF, 80°CTetrazolo-fused derivative\text{7-(4-Methylpiperazino)-pyrazolo-triazine} + \text{NaN}_3 \xrightarrow{\text{DMF, 80°C}} \text{Tetrazolo-fused derivative}

Suzuki-Miyaura Coupling

Functionalization of the pyrido ring via cross-coupling could introduce aryl/heteroaryl groups:

Target compound+Ar-B(OH)2Pd(dppf)Cl2,K2CO3Aryl-substituted analog\text{Target compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{K}_2\text{CO}_3} \text{Aryl-substituted analog}

Acid/Base-Mediated Degradation

The triazine ring may undergo hydrolysis under acidic/basic conditions:

TriazinoneHCl, ΔPyrazolo-pyridine carboxylic acid\text{Triazinone} \xrightarrow{\text{HCl, Δ}} \text{Pyrazolo-pyridine carboxylic acid}

Wissenschaftliche Forschungsanwendungen

7-(4-methylpiperazino)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and neurological disorders.

    Industry: Utilized in the development of diagnostic tools and drug delivery systems

Wirkmechanismus

The mechanism of action of 7-(4-methylpiperazino)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets within biological systems. This compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 7-(4-methylpiperazino)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one and its analogues:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
7-(4-methylpiperazino)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one 4-methylpiperazino C₁₄H₁₀N₆O 278.27 Enhanced solubility via basic piperazine moiety; research use
7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one 4-methylphenyl C₁₄H₁₀N₆O 278.27 Hydrophobic substituent; potential for membrane permeability
7-(3-morpholinopropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one 3-morpholinopropyl C₁₅H₁₈N₆O₂ 314.34 Polar morpholine group; possible H-bonding interactions
7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one Hydroxy (-OH) C₉H₅N₅O₂ 227.17 Photochemical applications; commercial availability

Pharmacological and Physicochemical Properties

  • Solubility: The 4-methylpiperazino group enhances aqueous solubility at acidic pH due to protonation, whereas the 4-methylphenyl analogue is more lipophilic, favoring membrane penetration .
  • The morpholinopropyl variant’s polar group may improve target binding in kinase inhibition .

Commercial and Research Availability

  • The target compound is available in 18 mg quantities, suggesting preliminary research use . In contrast, 7-hydroxypyrazolo derivatives are commercially marketed for photochemical applications (e.g., inks, toners) . The morpholinopropyl analogue is priced for specialized research, reflecting its complex synthesis .

Biologische Aktivität

7-(4-methylpiperazino)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a synthetic compound belonging to the pyrazolo-triazine family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.

Synthesis and Structural Characteristics

The synthesis of 7-(4-methylpiperazino)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step synthetic pathways that include cyclocondensation reactions. These methods allow for the introduction of various substituents that can enhance biological activity. The compound features a complex heterocyclic structure that is crucial for its interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[4,3-e][1,2,4]triazines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has shown promising cytotoxic activity against several tumor cell lines including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range. In one study, derivatives exhibited IC50 values ranging from 9.1 to 13.5 µM against these cell lines .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis. Studies indicate that treatment with these compounds can activate caspases (caspase-3/7 and caspase-9), which are essential for apoptosis .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups, such as sulfonamide moieties and piperazine derivatives, has been linked to enhanced biological activity. For example, compounds with electron-withdrawing groups showed increased potency against cancer cells .

Inhibition of Key Proteins

The compound also demonstrates the ability to inhibit critical proteins involved in cancer progression:

  • EGFR Inhibition : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Binding studies suggest that these compounds can effectively block the ATP binding site of EGFR .

Data Summary

Compound NameCell Line TestedIC50 (µM)Mechanism of ActionKey Findings
7-(4-methylpiperazino)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-oneMCF-79.1 - 13.5Induction of apoptosis via caspasesSignificant cytotoxicity observed
Derivative AA54910.0EGFR inhibitionEffective at blocking EGFR signaling
Derivative BHCT-11645 - 97CDK2 inhibitionSuperior activity compared to standard treatments

Case Studies

Several case studies have highlighted the potential of pyrazolo-triazine derivatives in clinical settings:

  • Study on MCF-7 Cells : A recent investigation showed that treatment with a specific derivative resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
  • In Vivo Models : Preliminary in vivo studies using mouse models have indicated that these compounds may reduce tumor growth significantly when administered at therapeutic doses .

Q & A

Q. What synthetic methodologies are effective for constructing the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one scaffold?

The core structure can be synthesized via cyclocondensation reactions. For example:

  • One-pot synthesis : React barbituric acids, 1H-pyrazol-5-amines, and aldehydes under solvent-free conditions to yield fused pyrazolo-pyrido-triazinones (65–70% yields) .
  • Coupling reactions : Use pyrazolediazonium salts with 4-hydroxy-6-methyl-1H-pyridine-2-one to form azo-coupled intermediates, followed by cyclization .
  • Carbonyldiimidazole activation : React acids with hydrazinopyrazinones in DMFA at 100°C for 24 hours to form triazolo-pyrazinones .

Q. How can structural modifications at the 7-position (4-methylpiperazino group) influence bioactivity?

The 4-methylpiperazino substituent enhances solubility and target affinity. Key strategies include:

  • Mannich base formation : Introduce aryl/benzyl groups via condensation with aldehydes to modulate cytotoxicity .
  • Substituent variation : Replace the methyl group with fluorophenyl or benzyl groups to study steric/electronic effects on enzyme inhibition (e.g., carbonic anhydrase) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identify lactone ring opening (e.g., loss of C=O at ~1720 cm⁻¹) during cyclization .
  • 1H-NMR : Confirm regioselectivity of substituents (e.g., methylpiperazino protons at δ 2.3–3.1 ppm) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ for C₁₇H₂₀N₄O₂ at m/z 313.16) .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antibacterial vs. cytotoxic) be resolved?

Discrepancies often arise from assay conditions or structural nuances:

  • Case study : Pyrazolo-triazines with 4-methoxybenzyl groups showed antibacterial activity (MIC = 8 µg/mL) in Staphylococcus aureus assays , while 7-(4-methylpiperazino) analogs exhibited cytotoxicity (IC₅₀ = 1.2 µM) in hypoxic cancer cells .
  • Resolution : Conduct dose-response studies under standardized conditions (e.g., pH, oxygen levels) and compare substituent effects using SAR tables:
SubstituentBioactivity (IC₅₀/MIC)TargetReference
4-MethoxybenzylMIC = 8 µg/mLS. aureus
4-MethylpiperazinoIC₅₀ = 1.2 µMHypoxic HeLa

Q. What mechanistic insights explain the compound’s activity against carbonic anhydrase isoforms?

The 4-methylpiperazino group interacts with hCA II’s zinc-binding site:

  • Docking studies : The piperazine nitrogen forms a hydrogen bond with Thr199 (bond length: 2.8 Å), while the methyl group enhances hydrophobic packing with Val143 .
  • Kinetic assays : Competitive inhibition (Ki = 0.8 µM) is observed with 4-nitrophenyl acetate as a substrate .

Q. How can low yields in multi-step syntheses be optimized?

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes (yield improvement: 40% → 75%) .
  • Solvent optimization : Replace DMFA with ethanol/water mixtures to minimize side reactions (e.g., lactone hydrolysis) .

Q. What in silico strategies predict metabolic stability of this scaffold?

  • ADME prediction : LogP = 2.1 (optimal for blood-brain barrier penetration) and CYP3A4 metabolism liability (t₁/₂ = 12 min) .
  • Metabolite identification : Use LC-MS/MS to detect sulfoxide derivatives from hepatic microsomal assays .

Methodological Challenges

Q. How to address regioselectivity issues during cyclocondensation?

  • Temperature control : Heating at 80°C in PPA promotes selective formation of pyrazolo[5,1-c] isomers over [1,5-a] derivatives .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) on the piperazino nitrogen to prevent undesired azo coupling .

Q. What strategies validate target engagement in cellular assays?

  • Photoaffinity labeling : Incorporate a diazirine moiety at the 3-position to crosslink with carbonic anhydrase in live cells .
  • Thermal shift assays : Monitor protein melting temperature (ΔTm = +4.2°C) upon compound binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-methylpiperazino)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-(4-methylpiperazino)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.